molecular formula C17H15N3O5S B11517751 3-(2,5-dioxopyrrolidin-1-yl)-N-(4-sulfamoylphenyl)benzamide

3-(2,5-dioxopyrrolidin-1-yl)-N-(4-sulfamoylphenyl)benzamide

Cat. No.: B11517751
M. Wt: 373.4 g/mol
InChI Key: PCXIRNWRIJAIPA-UHFFFAOYSA-N
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Description

3-(2,5-dioxopyrrolidin-1-yl)-N-(4-sulfamoylphenyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidinone ring, a sulfamoylphenyl group, and a benzamide moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dioxopyrrolidin-1-yl)-N-(4-sulfamoylphenyl)benzamide typically involves multiple steps, starting with the preparation of the pyrrolidinone ring and the sulfamoylphenyl group. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in the synthesis include acyl chlorides, amines, and sulfonamides. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost efficiency, and environmental considerations. Industrial production methods aim to optimize reaction conditions to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-dioxopyrrolidin-1-yl)-N-(4-sulfamoylphenyl)benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to the formation of diverse derivatives.

Scientific Research Applications

3-(2,5-dioxopyrrolidin-1-yl)-N-(4-sulfamoylphenyl)benzamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential therapeutic applications, such as anti-inflammatory or anticancer properties.

    Industry: The compound may be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(2,5-dioxopyrrolidin-1-yl)-N-(4-sulfamoylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are complex and may include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,5-dioxopyrrolidin-1-yl)-N-(4-sulfamoylphenyl)acetamide
  • 3-(2,5-dioxopyrrolidin-1-yl)-N-(4-sulfamoylphenyl)propionamide

Uniqueness

Compared to similar compounds, 3-(2,5-dioxopyrrolidin-1-yl)-N-(4-sulfamoylphenyl)benzamide stands out due to its specific structural features, such as the benzamide moiety, which may confer unique biological activities and chemical reactivity. Its distinct structure allows for a broader range of applications and makes it a valuable compound for further research and development.

Properties

Molecular Formula

C17H15N3O5S

Molecular Weight

373.4 g/mol

IUPAC Name

3-(2,5-dioxopyrrolidin-1-yl)-N-(4-sulfamoylphenyl)benzamide

InChI

InChI=1S/C17H15N3O5S/c18-26(24,25)14-6-4-12(5-7-14)19-17(23)11-2-1-3-13(10-11)20-15(21)8-9-16(20)22/h1-7,10H,8-9H2,(H,19,23)(H2,18,24,25)

InChI Key

PCXIRNWRIJAIPA-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

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